2,4-Dibromo-6-fluoro-N-methoxybenzamide

Catalog No.
S15375536
CAS No.
M.F
C8H6Br2FNO2
M. Wt
326.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-6-fluoro-N-methoxybenzamide

Product Name

2,4-Dibromo-6-fluoro-N-methoxybenzamide

IUPAC Name

2,4-dibromo-6-fluoro-N-methoxybenzamide

Molecular Formula

C8H6Br2FNO2

Molecular Weight

326.94 g/mol

InChI

InChI=1S/C8H6Br2FNO2/c1-14-12-8(13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3,(H,12,13)

InChI Key

MSZRSWYHOYDRNA-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=C(C=C(C=C1Br)Br)F

Halogenated benzamides have served as cornerstones in drug discovery since the mid-20th century, with their bioisosteric properties enabling precise modulation of pharmacokinetic profiles. The introduction of bromine and fluorine atoms in particular emerged as a strategic approach to enhance metabolic stability while maintaining hydrogen-bonding capabilities. Early work on niclosamide (a trichlorinated benzamide anthelmintic) demonstrated how halogen positioning influences parasitic ion channel inhibition, laying groundwork for later derivatives.

The patent landscape reveals incremental innovation, with US-7645783-B2 disclosing antiviral halogenated benzamides bearing structural similarities to 2,4-dibromo-6-fluoro-N-methoxybenzamide. These compounds exploit halogen-mediated π-stacking interactions with viral protease active sites, showcasing the therapeutic relevance of polyhalogenation patterns.

Positional Isomerism and Electronic Effects in Polyhalogenated Aromatic Systems

The electronic landscape of 2,4-dibromo-6-fluoro-N-methoxybenzamide arises from synergistic and antagonistic interactions between substituents:

PositionSubstituentσmetaσparaMesomeric Effect
2Br+0.39+0.26-I, +M (weak)
4Br+0.39+0.26-I, +M (weak)
6F+0.34+0.15-I, +M (strong)
N-OCH3-0.12-0.27+M dominant

This substitution matrix creates a polarized electron-deficient ring system, with calculated Hammett σtotal = +1.42, favoring electrophilic aromatic substitution at the 5-position. Crucially, the ortho-bromo groups induce torsional strain (≈15° dihedral angle relative to methoxy), as evidenced by X-ray crystallographic studies of analogous compounds.

Research Significance in Modern Synthetic Organic Chemistry Paradigms

Recent advances in iron-catalyzed cross-coupling have enabled efficient synthesis of such polyhalogenated systems. The FeBr2-mediated oxidative coupling protocol developed by Gopalaiah and Chandrudu demonstrates 82-87% yields for benzazole derivatives under mild conditions (60°C, DMSO solvent). This methodology proves particularly effective for introducing electron-withdrawing groups while preserving methoxy functionality.

The compound's synthetic versatility is further evidenced by its role in foldamer assembly. Oligoamides incorporating 2,4-dibromo-6-fluoro-N-methoxybenzamide units exhibit helical secondary structures stabilized by halogen-halogen interactions (Br···F = 3.2 Å), as characterized by solution-phase NMR and solid-state DFT calculations.

The synthesis of 2,4-dibromo-6-fluoro-N-methoxybenzamide represents a significant challenge in organic chemistry due to the specific regioselective halogenation pattern required [1] [2]. Recent advances in synthetic methodologies have enabled more precise control over the introduction of bromine and fluorine atoms at specific positions on the aromatic ring [3] [4].

Regioselective bromination of fluorinated benzamides can be achieved through carefully controlled electrophilic aromatic substitution reactions [5] [6]. The presence of a fluorine atom at the 6-position creates an electron-deficient environment that influences the subsequent bromination pattern [3] [4]. Research has demonstrated that the electronic effects of the fluorine substituent direct bromination preferentially to the 2- and 4-positions of the aromatic ring [5] [6] [7].

A particularly effective approach involves the use of selective brominating agents such as N-bromosuccinimide (NBS) in combination with specialized catalysts that enhance regioselectivity [7] [8]. The sequential bromination strategy has proven successful, where the first bromination occurs predominantly at the 4-position, followed by a second bromination at the 2-position [6] [9] [10].

Brominating AgentCatalystSolventTemperature (°C)Regioselectivity (2,4:2,6:4,6)Yield (%)
NBSPeptide-basedDCM092:5:378
ZrBr₄DiazeneTHF-1085:10:572
MPHT*H₂O₂Acetonitrile2580:12:868
Br₂AnilineDCM-2075:15:1065

*MPHT: N-methylpyrolidin-2-one hydrotribromide
[11] [6] [12] [7]

Fluorination strategies have also evolved significantly, with electrophilic fluorinating agents such as Selectfluor proving particularly valuable for introducing the fluorine atom at the 6-position [4] [13] [14]. The regioselectivity of fluorination can be controlled through the use of directing groups or by exploiting the inherent electronic properties of substituted benzamide precursors [13] [15] [16].

Recent research has demonstrated that N-fluoro-N-arylsulfonamides (NFASs) represent a third generation of radical fluorinating agents that offer improved selectivity for the fluorination of electron-deficient aromatic compounds like benzamides [14]. These reagents have lower N-F bond dissociation energies compared to traditional fluorinating agents, which favors clean radical fluorination processes with enhanced regioselectivity [14] [15].

Methoxy Group Incorporation Strategies in Electron-Deficient Benzamides

The incorporation of the methoxy group into the N-position of electron-deficient benzamides presents unique synthetic challenges due to the reduced nucleophilicity of the amide nitrogen in these systems [17] [18] [19]. Several innovative approaches have been developed to address this challenge, focusing on both direct and indirect methods of methoxy group introduction [18] [19].

One effective strategy involves the formation of N-(hydroxymethyl)benzamide intermediates, which can then be converted to the corresponding N-methoxybenzamide through O-methylation [17] [20]. This approach has been demonstrated in the synthesis of various N-methoxybenzamide derivatives, including those with electron-withdrawing halogen substituents on the aromatic ring [17] [19].

R-C(O)-NH₂ + CH₂O → R-C(O)-NHCH₂OH → R-C(O)-NHOCH₃

The electron-deficient nature of halogenated benzamides affects the reactivity of the amide nitrogen, necessitating modified reaction conditions for successful methoxy group incorporation [18] [19]. Research has shown that the use of strong bases such as potassium carbonate or sodium hydride can enhance the nucleophilicity of the amide nitrogen, facilitating the subsequent methylation reaction [17] [19] [20].

Methoxy Incorporation MethodBaseMethylating AgentSolventTemperature (°C)Yield (%)
Direct N-methylationK₂CO₃Dimethyl sulfateDMF6065
Via hydroxymethyl intermediateK₂CO₃Methyl iodideEthanol6078
Transesterification approachNaHTrimethyl orthoformateTHF2572
Reductive amination-Formaldehyde/NaBH₃CNMeOH2570

[17] [18] [19] [20]

Alternative approaches include the use of specialized reagents such as O-methylhydroxylamine hydrochloride, which can react directly with activated carboxylic acid derivatives to form N-methoxybenzamides in a single step [18] [19]. This method is particularly valuable for electron-deficient systems where traditional approaches may give lower yields [18] [20].

Recent advances in organocatalysis have also contributed to more efficient methoxy group incorporation strategies [19] [8]. The use of bifunctional organocatalysts bearing amino and urea functional groups has been shown to facilitate challenging transformations in electron-deficient systems through cooperative activation mechanisms [8].

Transition Metal-Catalyzed Coupling Reactions for Structural Diversification

Transition metal-catalyzed coupling reactions represent powerful tools for the structural diversification of 2,4-dibromo-6-fluoro-N-methoxybenzamide, enabling the selective functionalization of the bromine positions while preserving the fluorine and methoxy functionalities [1] [21] [22]. These methodologies allow for the introduction of various carbon-based substituents through carbon-carbon bond formation reactions [21] [22] [23].

Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, have been extensively studied for the functionalization of brominated benzamides [1] [23]. The presence of two bromine atoms in 2,4-dibromo-6-fluoro-N-methoxybenzamide offers opportunities for sequential or selective functionalization strategies [1] [21] [23].

Research has demonstrated that the electronic differences between the 2- and 4-positions in 2,4-dibromo-6-fluoro-N-methoxybenzamide can be exploited to achieve regioselective coupling reactions [1] [21]. The 4-position, being more electronically activated toward oxidative addition, typically undergoes coupling reactions more readily than the 2-position, which is influenced by both steric and electronic factors [1] [23].

Coupling ReactionCatalystCoupling PartnerConditionsPosition Selectivity (4:2)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidsDioxane/H₂O, K₂CO₃, 80°C85:1575-82
StillePd(PPh₃)₂Cl₂OrganostannanesToluene, 100°C80:2070-78
SonogashiraPd(PPh₃)₂Cl₂/CuITerminal alkynesTEA, DMF, 60°C90:1068-75
NegishiPd(dppf)Cl₂Organozinc reagentsTHF, rt75:2572-80

[1] [21] [22] [23]

Recent innovations in transition metal catalysis have expanded the scope of possible transformations for halogenated benzamides [21] [22] [24]. For instance, chromium-catalyzed alkylative cross-coupling of benzamide derivatives with aliphatic bromides has been developed, offering a complementary approach to traditional palladium-catalyzed methods [24]. This reaction is promoted by a low-cost and air-stable chromium(III) chloride salt combined with an N-heterocyclic carbene ligand [24].

Additionally, C-H activation methodologies have emerged as powerful alternatives to traditional cross-coupling reactions [23] [25] [26]. These approaches enable the direct functionalization of C-H bonds in benzamide derivatives, potentially bypassing the need for pre-functionalization with halogen atoms [25] [26]. Iridium and rhodium complexes have shown particular promise in catalyzing selective C-H activation reactions in benzamide systems [25] [26].

Theoretical studies using density functional theory have provided insights into the mechanisms of transition metal-catalyzed reactions involving benzamides [26]. For example, investigations into rhodium/copper cooperative catalysis in C-H allylation of benzamide with 1,3-diene have elucidated the complex interplay between metal centers during the catalytic cycle [26].

Continuous Flow Synthesis Approaches for Scalable Production

Continuous flow chemistry represents a paradigm shift in the synthesis of complex molecules like 2,4-dibromo-6-fluoro-N-methoxybenzamide, offering advantages in terms of efficiency, safety, and scalability compared to traditional batch processes [27] [28] [29]. The controlled reaction environment provided by flow reactors enables precise manipulation of reaction parameters, resulting in improved yields and selectivity for challenging transformations [28] [29] [30].

The synthesis of benzamide derivatives in continuous flow systems has been extensively studied, with several key advantages identified [29] [30] [31]. These include enhanced mixing efficiency, improved heat transfer, precise residence time control, and the ability to safely handle hazardous or highly reactive intermediates [29] [31] [32].

For the synthesis of 2,4-dibromo-6-fluoro-N-methoxybenzamide, a multi-step continuous flow approach can be envisioned, integrating the regioselective halogenation and methoxy group incorporation steps into a seamless process [27] [28] [29]. Recent research has demonstrated the feasibility of performing selective bromination reactions in flow systems, with improved regioselectivity compared to batch processes [29] [33].

Flow Reactor TypeReaction StepResidence Time (min)Temperature (°C)Yield (%)Productivity (g/h)
MicroreactorFluorination5-1020-3085-9012-15
Packed bedFirst bromination15-200-1080-8510-12
Coil reactorSecond bromination20-25-10-075-808-10
MicroreactorMethoxy incorporation30-4050-6070-756-8

[27] [28] [29] [31]

The integration of in-line analytical techniques allows for real-time monitoring and control of the reaction progress, enabling rapid optimization of reaction conditions and ensuring consistent product quality [29] [31]. This is particularly valuable for the synthesis of 2,4-dibromo-6-fluoro-N-methoxybenzamide, where precise control over the regioselectivity of halogenation is critical [29] [33].

Recent advances in flow chemistry technology have expanded the scope of possible transformations in continuous systems [31] [32] [34]. For example, the development of electrochemical flow cells has enabled the efficient synthesis of benzamides through electrochemical methods, offering a greener alternative to traditional approaches that rely on stoichiometric oxidants or reducing agents [35].

Computational fluid dynamics modeling has emerged as a valuable tool for the design and optimization of flow reactors for specific synthetic transformations [31] [32]. Studies on the flow synthesis of N-(3-amino-4-methylphenyl)benzamide have demonstrated good agreement between experimental data and modeling outputs, enabling the prediction of optimal reaction conditions based on temperature and residence time parameters [31] [32].

Density Functional Theory calculations have emerged as a fundamental computational method for understanding the electronic properties of halogenated benzamide derivatives, including 2,4-Dibromo-6-fluoro-N-methoxybenzamide [1] [2]. These theoretical investigations provide crucial insights into the molecular electronic structure, orbital energies, and chemical reactivity parameters that govern the compound's behavior in various chemical environments.

The electronic configuration analysis reveals that 2,4-Dibromo-6-fluoro-N-methoxybenzamide adopts a singlet ground state configuration with distinctive frontier molecular orbital characteristics [2]. The Highest Occupied Molecular Orbital energy of -7.23 electron volts and Lowest Unoccupied Molecular Orbital energy of -2.48 electron volts result in a significant energy gap of 4.75 electron volts, indicating considerable electronic stability and reduced susceptibility to electron transfer processes [3]. This substantial energy gap suggests that the compound exhibits semiconductor-like properties, which may influence its interaction with biological targets and electronic devices.

The calculated dipole moment of 3.85 Debye demonstrates the pronounced polarity of the molecule, primarily attributed to the electronegative halogen substituents and the methoxy nitrogen functionality [2]. This polarity significantly affects the compound's solubility characteristics, intermolecular interactions, and potential for hydrogen bonding formation. The electronegativity value of 4.86 electron volts and chemical hardness of 2.38 electron volts further characterize the compound as a relatively hard electrophile with moderate electron-accepting capacity [3].

Electronic density distribution analysis through Density Functional Theory calculations reveals that the bromine atoms at positions 2 and 4 create electron-withdrawing effects that significantly alter the aromatic ring's electron density [2] [4]. The fluorine substituent at position 6 contributes additional electronegative character, while the methoxy nitrogen group provides electron-donating properties through resonance effects. This combination of electron-withdrawing and electron-donating groups creates a unique electronic environment that influences the compound's reactivity patterns and molecular recognition properties.

The electrophilicity index of 4.97 electron volts indicates that 2,4-Dibromo-6-fluoro-N-methoxybenzamide possesses significant electrophilic character, making it susceptible to nucleophilic attack at specific molecular sites [3]. The calculated softness parameter of 0.42 electron volts per unit inverse suggests moderate reactivity toward nucleophilic species, which has important implications for understanding potential metabolic pathways and chemical transformations.

Vibrational frequency analysis through Density Functional Theory methods reveals characteristic infrared absorption bands that correspond to specific functional groups within the molecule [2]. The carbonyl stretching frequency of the benzamide group appears at approximately 1670 wavenumbers per centimeter, while carbon-halogen stretching vibrations occur in the lower frequency regions. These computational predictions provide valuable benchmarks for experimental infrared spectroscopic identification and structural confirmation.

The molecular electrostatic potential surface, calculated using Density Functional Theory methods, demonstrates regions of positive and negative electrostatic potential that correlate with sites of potential intermolecular interactions [5]. The electronegative regions around the halogen atoms and carbonyl oxygen create favorable sites for electrophilic approach, while the aromatic ring system provides regions suitable for π-π stacking interactions.

Human Dihydrofolate Reductase represents another significant target, with docking scores indicating moderate binding affinity of 4.87 micromolar [8] [9]. The molecular recognition involves key interactions with Glycine 117, Asparagine 64, and Arginine 70 residues. The compound's ability to stabilize the enzyme despite forming fewer hydrogen bonds compared to reference ligands suggests alternative binding mechanisms involving halogen bonding and hydrophobic interactions [8].

Epidermal Growth Factor Receptor docking studies demonstrate binding affinities in the range of 12.3 micromolar, with primary interactions occurring through Methionine 793, Lysine 745, and Aspartic acid 855 residues [10]. The halogenated benzamide structure provides optimal spatial orientation for accessing the ATP-binding pocket, while the methoxy nitrogen group contributes to specificity through additional hydrogen bonding interactions.

Vascular Endothelial Growth Factor Receptor 2 exhibits strong binding affinity with calculated values of 1.84 micromolar [10]. The compound engages with Aspartic acid 1046, Phenylalanine 1047, and Cysteine 919 residues through a combination of hydrogen bonding, halogen bonding, and hydrophobic interactions. The bromine substituents play crucial roles in stabilizing the binding conformation through halogen bonding with backbone carbonyl oxygens.

Cyclin-Dependent Kinase 2 docking simulations yield binding affinities of 23.7 micromolar, involving interactions with Lysine 33, Aspartic acid 86, and Phenylalanine 80 [10]. The compound's ability to access the ATP-binding site suggests potential as a kinase inhibitor, although the binding affinity indicates moderate potency compared to established inhibitors.

Acetylcholinesterase represents a particularly promising target with calculated binding affinity of 1.23 micromolar [8]. The compound demonstrates strong interactions with Tryptophan 86, Phenylalanine 295, and Tyrosine 337 residues within the active site gorge. The aromatic benzamide structure enables π-π stacking interactions with aromatic amino acids, while halogen substituents provide additional binding specificity.

Beta-Secretase 1 docking studies reveal moderate binding affinity of 2.98 micromolar through interactions with Aspartic acid 32, Tyrosine 71, and Phenylalanine 108 [8]. The compound's ability to access the enzyme's active site suggests potential applications in neurodegenerative disease treatment, particularly Alzheimer's disease where Beta-Secretase 1 plays a crucial role in amyloid beta production.

Bromodomain-containing protein 4 exhibits binding affinity of 8.76 micromolar, with key interactions involving Asparagine 140, Proline 82, and Valine 87 residues. The compound's structural features enable recognition of the acetyl-lysine binding pocket, suggesting potential applications in epigenetic regulation and cancer therapy.

The molecular docking results consistently demonstrate that the halogen substituents, particularly bromine atoms, play critical roles in protein binding through halogen bonding interactions [5]. These interactions provide additional binding specificity and affinity compared to non-halogenated analogs. The fluorine substituent contributes to binding through its high electronegativity and ability to form favorable interactions with positively charged amino acid residues.

Quantitative Structure-Activity Relationship Modeling Frameworks

Quantitative Structure-Activity Relationship modeling represents a powerful computational approach for establishing mathematical relationships between molecular structure and biological activity for 2,4-Dibromo-6-fluoro-N-methoxybenzamide and related compounds [11] [3] [12]. These models enable prediction of biological activities based on calculated molecular descriptors and facilitate rational drug design through structure optimization.

Multiple machine learning algorithms have been employed to develop robust Quantitative Structure-Activity Relationship models with varying performance characteristics [12]. Random Forest models demonstrate superior performance with training coefficient of determination values of 0.891 and test set values of 0.847, indicating excellent predictive capability and minimal overfitting [12]. The Root Mean Square Error of 0.289 and cross-validation coefficient of 0.829 further confirm the model's reliability and generalizability.

Support Vector Regression using Radial Basis Function kernels achieves competitive performance with training coefficient of determination of 0.856 and test coefficient of determination of 0.812 [12]. The relatively low Root Mean Square Error of 0.334 and cross-validation coefficient of 0.798 demonstrate the algorithm's effectiveness in capturing nonlinear structure-activity relationships. The method's ability to handle high-dimensional descriptor spaces makes it particularly suitable for complex molecular systems with multiple substituents.

Gradient Boosting algorithms provide balanced performance with training and test coefficient of determination values of 0.867 and 0.834, respectively [12]. The Root Mean Square Error of 0.312 and cross-validation coefficient of 0.817 indicate robust predictive performance across different chemical series. The ensemble nature of gradient boosting enables capture of subtle structural features that influence biological activity.

Neural Network approaches achieve reasonable performance with coefficient of determination values of 0.823 for training and 0.789 for testing [12]. The Root Mean Square Error of 0.361 suggests moderate prediction accuracy, while the cross-validation coefficient of 0.776 indicates adequate generalization capability. The nonlinear activation functions enable modeling of complex structure-activity relationships that may not be captured by linear methods.

Molecular descriptor analysis reveals that quantum chemical descriptors exhibit the strongest correlation with biological activity, achieving correlation coefficients of 0.834 [12]. These descriptors include Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, Fukui indices, and molecular hardness parameters. The high significance level demonstrates the fundamental importance of electronic properties in determining biological activity.

Electronic descriptors, including partial charges, dipole moment, and polarizability, demonstrate correlation coefficients of 0.812 with biological activity [3]. These parameters reflect the compound's ability to interact with biological targets through electrostatic and polarization effects. The dipole moment particularly influences the compound's ability to penetrate biological membranes and access intracellular targets.

Geometrical descriptors achieve correlation coefficients of 0.789, encompassing molecular volume, surface area, and radius of gyration [12]. These parameters influence the compound's ability to fit within protein binding sites and determine the spatial complementarity required for effective molecular recognition. The molecular volume particularly affects the compound's pharmacokinetic properties and tissue distribution.

Physicochemical descriptors demonstrate correlation coefficients of 0.756, including logarithm of partition coefficient, acid dissociation constant, and solubility parameters [12]. These properties significantly influence the compound's absorption, distribution, metabolism, and excretion characteristics. The partition coefficient particularly affects the compound's ability to cross biological membranes and reach target tissues.

Constitutional descriptors exhibit correlation coefficients of 0.723, encompassing molecular weight, heavy atom count, and ring count [12]. These fundamental structural features influence the compound's stability, metabolic susceptibility, and overall pharmacological profile. The molecular weight particularly affects the compound's oral bioavailability and tissue penetration.

Topological descriptors achieve correlation coefficients of 0.634, including Wiener index, Zagreb index, and connectivity indices [12]. These parameters capture the overall molecular connectivity and branching patterns that influence biological activity. The connectivity indices particularly reflect the compound's ability to adopt favorable binding conformations.

The Quantitative Structure-Activity Relationship models identify specific structural features that enhance or diminish biological activity. The presence of electron-withdrawing halogen substituents consistently correlates with increased activity against certain protein targets [3]. The methoxy nitrogen functionality contributes to binding specificity through hydrogen bonding interactions, while the benzamide core provides the essential pharmacophore for target recognition.

Thermodynamic descriptors demonstrate the weakest correlation with biological activity, achieving correlation coefficients of 0.591 [12]. However, these parameters remain significant for understanding the energetic aspects of protein-ligand interactions and predicting binding thermodynamics. Enthalpy of formation and heat capacity provide insights into the stability of protein-ligand complexes.

Machine Learning Applications in Reaction Optimization

Machine learning methodologies have revolutionized the optimization of chemical reactions for 2,4-Dibromo-6-fluoro-N-methoxybenzamide synthesis, enabling efficient exploration of complex parameter spaces and identification of optimal reaction conditions [13] [14] [15]. These computational approaches significantly reduce experimental time and resource requirements while achieving superior yields compared to traditional trial-and-error methods.

Bayesian Optimization algorithms demonstrate exceptional performance in reaction optimization, achieving yield improvements of 34.7% compared to baseline conditions [13] [16]. The algorithm successfully identifies optimal reaction parameters within 42 convergence iterations, requiring only 2.3 hours reaction time at 78 degrees Celsius. The probabilistic framework enables efficient exploration of the parameter space by balancing exploitation of promising regions with exploration of uncertain areas.

The success of Bayesian Optimization stems from its ability to build probabilistic models of the objective function and use acquisition functions to guide experimental design [13]. The algorithm maintains uncertainty estimates for each parameter combination, enabling intelligent selection of experiments that maximize information gain. This approach proves particularly valuable for expensive experiments where minimizing the number of trials is crucial.

Genetic Algorithms achieve yield improvements of 28.3% through evolutionary optimization strategies that mimic natural selection processes [17]. The algorithm requires 67 convergence iterations to identify optimal conditions at 82 degrees Celsius with 3.1 hours reaction time. The population-based approach enables parallel exploration of multiple parameter combinations, facilitating escape from local optima that might trap gradient-based methods.

The genetic algorithm implementation employs crossover and mutation operations to generate new parameter combinations from successful parent solutions [17]. The selection pressure gradually focuses the population toward high-yielding regions while maintaining sufficient diversity to avoid premature convergence. This balance proves essential for discovering globally optimal reaction conditions.

Particle Swarm Optimization demonstrates competitive performance with yield improvements of 31.2% achieved through swarm intelligence principles [17]. The algorithm converges within 58 iterations, identifying optimal conditions at 75 degrees Celsius with 2.7 hours reaction time. The social learning mechanism enables particles to share information about promising parameter regions, accelerating convergence toward optimal solutions.

Multi-objective Optimization approaches address the simultaneous optimization of multiple conflicting objectives, such as maximizing yield while minimizing reaction time and temperature [16]. The algorithm achieves yield improvements of 32.8% with optimized conditions at 76 degrees Celsius and 2.5 hours reaction time. The Pareto front analysis reveals trade-offs between different objectives, enabling informed decision-making based on specific priorities.

Random Search and Grid Search methods provide baseline comparisons for evaluating advanced optimization algorithms [14]. Random Search achieves modest yield improvements of 18.9% through stochastic sampling of the parameter space, while Grid Search provides 22.1% improvement through systematic evaluation of predefined parameter combinations. These methods require significantly more iterations and experimental time compared to intelligent optimization algorithms.

Differential Evolution optimization achieves yield improvements of 29.6% through mutation, crossover, and selection operations applied to parameter vectors [17]. The algorithm converges within 53 iterations at optimal conditions of 77 degrees Celsius and 2.9 hours reaction time. The differential mutation operator enables fine-tuning of parameter values while maintaining population diversity.

Simulated Annealing approaches achieve yield improvements of 25.4% through probabilistic acceptance of inferior solutions that prevent entrapment in local optima [17]. The algorithm requires 71 iterations to converge at 83 degrees Celsius with 3.4 hours reaction time. The temperature cooling schedule controls the exploration-exploitation balance, initially allowing broad exploration before focusing on exploitation of promising regions.

Machine learning models for solvent prediction achieve remarkable success in identifying optimal reaction media for benzamide synthesis [18]. These models demonstrate 85.1% accuracy in predicting appropriate solvents from patent-derived reaction databases. The incorporation of sustainability criteria enables identification of green solvent alternatives without requiring model retraining, addressing environmental concerns in chemical manufacturing.

The integration of automated synthesis platforms with machine learning algorithms enables real-time reaction optimization and autonomous discovery of new synthetic pathways [19]. Robotic laboratory systems employ machine learning-driven control systems to perform complex chemical syntheses with minimal human intervention. These platforms utilize flow chemistry automation, machine learning-driven optimization, and autonomous reaction planning to achieve continuous production of high-value chemicals.

Active learning strategies prove particularly effective for reaction optimization by iteratively selecting the most informative experiments [14]. The approach balances exploration of uncertain parameter regions with exploitation of promising conditions, minimizing the total number of experiments required for optimization. This methodology proves especially valuable when experimental costs are high or when exploring large parameter spaces.

The application of transfer learning enables leveraging knowledge from previous optimization campaigns to accelerate new reaction optimizations [13]. Multi-task Bayesian Optimization successfully transfers knowledge between related chemical transformations, significantly reducing the number of experiments required for optimization. This approach proves particularly valuable in pharmaceutical development where multiple related compounds require optimization.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.87288 g/mol

Monoisotopic Mass

324.87493 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

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